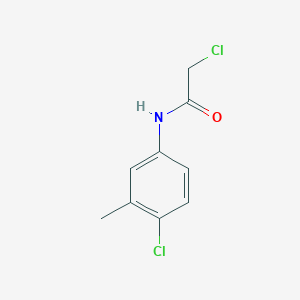

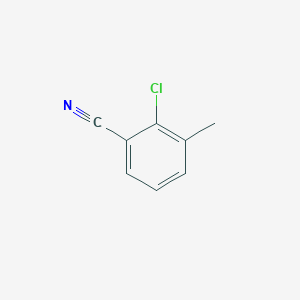

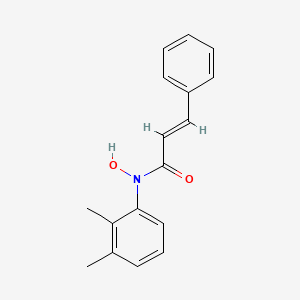

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Chloro-N-(4-chloro-3-methylphenyl)acetamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds . It is an aromatic amide and an organochlorine compound .

Synthesis Analysis

N-arylacetamides are significant intermediates for the synthesis of medicinal, agrochemical, and pharmaceutical compounds . A continuously operated single-stage mixed suspension–mixed product removal (MSMPR) crystallizer was developed for the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C .Molecular Structure Analysis

The molecular formula of “2-Chloro-N-(4-chloro-3-methylphenyl)acetamide” is C9H9Cl2NO . The InChI code is 1S/C9H9Cl2NO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) and the InChI key is LKFPDBUGLNXOIP-UHFFFAOYSA-N .Chemical Reactions Analysis

Amides play a very important role in organic synthesis, including the production of medicines, functional materials, and bioactive molecules . In the crystal, a three-dimensional structure is generated by N—H…O, C—H…O and C—H…Cl hydrogen bonds plus C—H…π (ring) interactions .Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-N-(4-chloro-3-methylphenyl)acetamide” is 218.08 . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Conformation

Studies on related compounds such as 2-chloro-N-(3-methylphenyl)acetamide and 2-chloro-N-(2,4-dimethylphenyl)acetamide have provided insights into molecular conformation, particularly the orientation of the N—H bond relative to methyl groups and the formation of intermolecular hydrogen bonds. These structural details contribute to understanding the chemical behavior and potential applications of 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide in various fields, including material science and pharmaceuticals (Gowda et al., 2007), (Gowda, Foro, & Fuess, 2007).

Supramolecular Assembly

Research on halogenated N,2-diarylacetamides, including compounds similar to 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide, focuses on their molecular conformations and how they assemble into larger structures through hydrogen bonding and other intermolecular interactions. These studies are crucial for designing new materials with desired physical and chemical properties (Nayak et al., 2014).

Metabolism and Environmental Impact

Although primarily related to chloroacetamide herbicides, research into the metabolism of these compounds in liver microsomes provides valuable information on the environmental and health impacts of related chemicals, including 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide. Understanding the metabolic pathways can inform safety protocols and environmental guidelines (Coleman et al., 2000).

Polarity and Quantum Chemical Calculations

Investigations into the polarity and structure of similar acetamides through experimental and computational methods provide insights into the electronic properties and potential reactivity of 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide. These studies are fundamental in predicting the behavior of such compounds in various chemical environments and could be applied in the development of new chemical entities (Ishmaeva et al., 2015).

Potential for Novel Applications

Research on derivatives of related chemical structures highlights the potential for developing new compounds with various applications, including as pesticides or in medicinal chemistry. The synthesis and characterization of these derivatives pave the way for further exploration of 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide in new domains (Olszewska, Tarasiuk, & Pikus, 2011).

Eigenschaften

IUPAC Name |

2-chloro-N-(4-chloro-3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFPDBUGLNXOIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589275 |

Source

|

| Record name | 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide | |

CAS RN |

99585-90-7 |

Source

|

| Record name | 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Ethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1356056.png)

![6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B1356058.png)

![1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1356062.png)

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1356089.png)

![2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1356090.png)